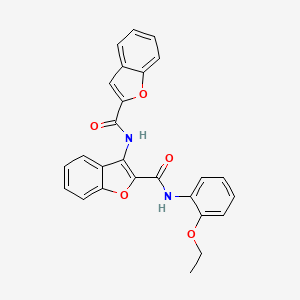

3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

This compound features a benzofuran-2-carboxamide core substituted at the 3-position with a 1-benzofuran-2-amido group and an N-(2-ethoxyphenyl) moiety. Structural analogs highlight the impact of substituent variations on biological activity and physicochemical properties .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5/c1-2-31-21-14-8-5-11-18(21)27-26(30)24-23(17-10-4-7-13-20(17)33-24)28-25(29)22-15-16-9-3-6-12-19(16)32-22/h3-15H,2H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMRMJPFXCMJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones.

Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: Substitution reactions can introduce various substituents into the benzofuran ring or the amido group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key analogs and their molecular characteristics:

Research Findings and Implications

- Biological Activity : Compound 21 is an IDO1 inhibitor, suggesting that benzofuran-carboxamides may target tryptophan metabolism pathways. The target compound’s dual benzofuran structure could enhance binding affinity but requires validation.

- Pharmacokinetics : Bulkier substituents (e.g., naphthalene in ) may impede blood-brain barrier penetration, whereas smaller groups (e.g., ethylbutanamido in ) might improve absorption.

- Unresolved Questions : Lack of data on melting points, solubility, and in vitro/in vivo efficacy limits direct comparisons. Further studies should prioritize these metrics.

Biological Activity

The compound 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a member of the benzofuran family, which has garnered attention due to its diverse biological activities. Benzofurans are known for their roles in medicinal chemistry, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H26N2O4, with a molecular weight of 442.5 g/mol. Its structure includes two benzofuran moieties linked by an amide bond, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H26N2O4 |

| Molecular Weight | 442.5 g/mol |

| Purity | ≥95% |

| Complexity Rating | 636 |

Anticancer Activity

Benzofuran derivatives have shown significant anticancer properties. The compound has been evaluated for its potential to inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated inhibition rates in various cancer cell lines:

- Leukemia (K-562) : 56.84%

- Non-small cell lung cancer (NCI-H460) : 80.92%

- Colon cancer (HCT-116) : 72.14%

- CNS cancer (U251) : 73.94% .

These findings suggest that the compound may possess similar anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. For example, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 8 μg/mL against M. tuberculosis and other bacterial strains . The specific compound's structure may enhance its interaction with microbial targets, leading to increased efficacy.

Anti-inflammatory Effects

Benzofurans are also recognized for their anti-inflammatory properties. Studies have indicated that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models, suggesting a potential therapeutic application for inflammatory diseases .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For example, it may act as an inhibitor of tubulin polymerization, which is crucial in cancer therapy as it disrupts the mitotic spindle formation during cell division . This mechanism could be pivotal in developing treatments for various cancers.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzofuran derivatives similar to the compound :

- Synthesis and Evaluation : A study synthesized various benzofuran derivatives and evaluated their biological activities. Compounds with specific substitutions showed enhanced anticancer activity compared to their counterparts without these modifications .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at certain positions on the benzofuran ring significantly affect biological activity. For instance, the presence of electron-donating groups can enhance anticancer efficacy while maintaining low toxicity levels .

- Combination Therapies : Some studies have investigated the use of benzofuran derivatives in combination with other therapeutic agents to enhance efficacy against resistant cancer types or infections .

Table 2: Summary of Biological Activities

Q & A

Q. Basic

- Antimicrobial Activity : Agar diffusion assays against E. coli or S. aureus with zone-of-inhibition measurements .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases to quantify inhibition constants (Kᵢ) .

How can computational modeling predict its pharmacokinetic properties?

Q. Advanced

- ADME Prediction : Tools like SwissADME calculate parameters:

- Molecular Docking : Simulate binding to targets (e.g., EGFR or tubulin) using AutoDock Vina to prioritize derivatives for synthesis .

How to resolve contradictions in biological activity data across similar benzofuran derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethoxy vs. methoxy) and correlate with bioactivity. For example, replacing ethoxy with fluorine enhances target selectivity but reduces solubility .

- Control Experiments : Replicate assays under identical conditions (pH, temperature) to isolate structural effects .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., benzodioxole moieties improve COX-2 inhibition ).

What strategies optimize reaction yields during synthesis?

Q. Advanced

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yields (~85%) for amide coupling steps .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for intermediates prone to aggregation.

- Catalyst Screening : Test alternatives to DCC (e.g., HATU or EDC) for sterically hindered couplings .

How does the ethoxyphenyl substituent influence bioactivity compared to halogenated analogs?

Q. Advanced

- Electron-Donating Effects : Ethoxy groups enhance π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity (e.g., IC₅₀ = 1.2 µM vs. 3.4 µM for chloro analogs) .

- Solubility Trade-offs : Ethoxy improves aqueous solubility (LogS = -4.2) but may reduce membrane permeability versus lipophilic halogens .

- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methyl substituents, prolonging half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.